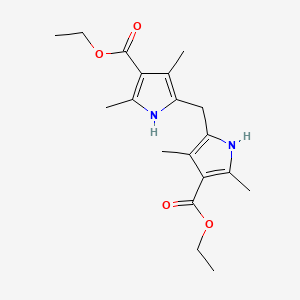
5,5'-Methylenebis(2,4-dimethyl-1H-pyrrole-3-carboxylic acid) diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Methylenebis(2,4-dimethyl-1H-pyrrole-3-carboxylic acid) diethyl ester: is a chemical compound with the molecular formula C19H26N2O4 and a molecular weight of 346.42 g/mol . This compound is known for its unique structure, which includes two pyrrole rings connected by a methylene bridge, each substituted with dimethyl and carboxylic acid ester groups.
Preparation Methods
The synthesis of 5,5’-Methylenebis(2,4-dimethyl-1H-pyrrole-3-carboxylic acid) diethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethyl-1H-pyrrole-3-carboxylic acid.
Formation of the Methylene Bridge: A methylene bridge is introduced between two pyrrole rings using formaldehyde or a similar methylene donor under acidic conditions.
Esterification: The carboxylic acid groups are then esterified using ethanol and a strong acid catalyst like sulfuric acid to form the diethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
5,5’-Methylenebis(2,4-dimethyl-1H-pyrrole-3-carboxylic acid) diethyl ester: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the ethoxy groups.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5’-Methylenebis(2,4-dimethyl-1H-pyrrole-3-carboxylic acid) diethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
5,5’-Methylenebis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid): This compound has a similar structure but differs in the position of the methyl and carboxylic acid groups.
4,4’-Methylenebis(3,5-dimethyl-1H-pyrrole-2-carboxylic acid) diethyl ester: This compound has a similar methylene bridge and ester groups but differs in the substitution pattern on the pyrrole rings.
Uniqueness: : The unique substitution pattern of 5,5’-Methylenebis(2,4-dimethyl-1H-pyrrole-3-carboxylic acid) diethyl ester imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
5442-92-2 |
|---|---|
Molecular Formula |
C19H26N2O4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
ethyl 5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C19H26N2O4/c1-7-24-18(22)16-10(3)14(20-12(16)5)9-15-11(4)17(13(6)21-15)19(23)25-8-2/h20-21H,7-9H2,1-6H3 |
InChI Key |
IIRHOHAPKFCXFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)CC2=C(C(=C(N2)C)C(=O)OCC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


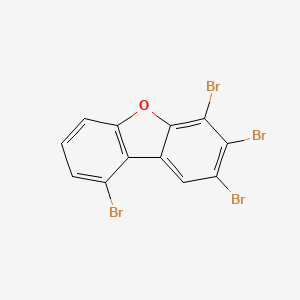
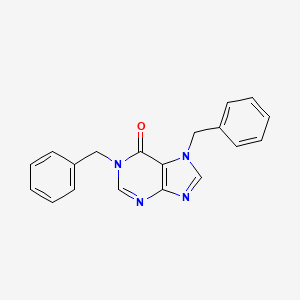
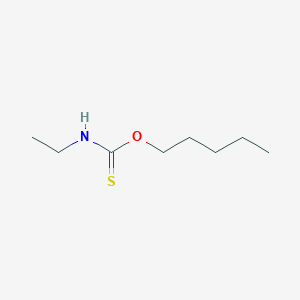
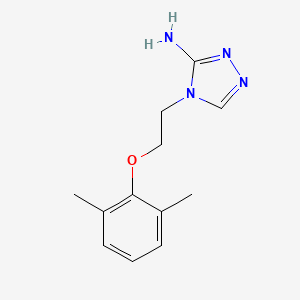
![Ethanone, 1-[4-[(1H-indol-3-ylmethylene)amino]phenyl]-](/img/structure/B12904523.png)
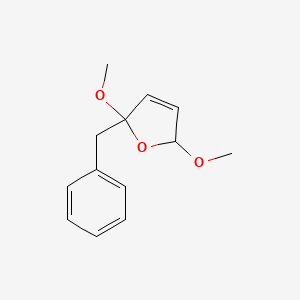
![6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12904531.png)



![3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan](/img/structure/B12904558.png)

![7-Fluoro-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12904571.png)

